[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697732
InChI: InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Molecular Formula: C14H20BrNO2
Molecular Weight: 314.22 g/mol

[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13697732

Molecular Formula: C14H20BrNO2

Molecular Weight: 314.22 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
IUPAC Name tert-butyl N-[1-(4-bromo-2-methylphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)
Standard InChI Key ANJGLIPDEKZXIW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C

Introduction

[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester, also known by its IUPAC name as tert-butyl (S)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate, is a chemical compound used in organic synthesis. This compound is a carbamate derivative, featuring a tert-butyl group protecting the carbamic acid functionality, which is crucial for its stability and reactivity in various chemical reactions.

Synthesis and Applications

The synthesis of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2_{2}O) in the presence of a base. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The tert-butyl carbamate group serves as a protecting group for the amine functionality, allowing for selective deprotection under acidic conditions.

Safety and Handling

Handling of this compound requires standard laboratory safety precautions, including the use of gloves, goggles, and working in a well-ventilated area. The compound's stability and reactivity should be considered when storing and manipulating it.

Research Findings

Research on this compound is primarily focused on its utility as a synthetic intermediate. The presence of the bromo substituent on the phenyl ring provides a site for further functionalization through cross-coupling reactions, making it a versatile building block in organic synthesis.

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